molecular formula C23H16ClNO3 B5475940 (4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B5475940
M. Wt: 389.8 g/mol
InChI Key: KWYDUFSSJPKNOS-ZHZULCJRSA-N
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Description

(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an oxazole ring, a phenyl group, and a chlorinated phenylmethoxy group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of (4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-phenylmethoxybenzaldehyde and 2-phenyl-1,3-oxazol-5-one.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 5-chloro-2-phenylmethoxybenzaldehyde and 2-phenyl-1,3-oxazol-5-one. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols to form substituted products.

Scientific Research Applications

(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can be compared with similar compounds such as:

    (4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one: This compound differs by the presence of a methoxy group instead of a phenylmethoxy group.

    (4Z)-4-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one: This compound has a bromo group instead of a chloro group.

    (4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one: This compound features a methyl group instead of a phenyl group on the oxazole ring.

Properties

IUPAC Name

(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c24-19-11-12-21(27-15-16-7-3-1-4-8-16)18(13-19)14-20-23(26)28-22(25-20)17-9-5-2-6-10-17/h1-14H,15H2/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYDUFSSJPKNOS-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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